molecular formula C21H20ClNO B10784329 Cyprolidol hydrochloride CAS No. 2364-72-9

Cyprolidol hydrochloride

Cat. No.: B10784329
CAS No.: 2364-72-9
M. Wt: 337.8 g/mol
InChI Key: ZKNXZJZQQIQXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyprolidol hydrochloride is a pyridylcyclopropane derivative developed by Neisler Laboratories. It has shown potential as an antidepressant in animal models, producing effects similar to those of imipramine. In humans, however, it has been found to be less effective than imipramine .

Preparation Methods

The synthesis of cyprolidol hydrochloride involves the reaction of pyridylcyclopropane derivatives under specific conditions. The exact synthetic routes and reaction conditions are proprietary to Neisler Laboratories and are not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cyprolidol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Cyprolidol hydrochloride exerts its effects by interacting with neurotransmitter systems in the brain. It blocks the tyramine-induced rise in blood pressure in anesthetized dogs but potentiates it in conscious dogs. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to interact with serotonin and norepinephrine receptors .

Comparison with Similar Compounds

Cyprolidol hydrochloride is similar to other pyridylcyclopropane derivatives, such as imipramine. it is unique in its specific pharmacological profile and its differential effects in anesthetized versus conscious animals. Other similar compounds include:

This compound’s uniqueness lies in its specific interaction with neurotransmitter systems and its potential as a model compound for studying pyridylcyclopropane derivatives .

Properties

CAS No.

2364-72-9

Molecular Formula

C21H20ClNO

Molecular Weight

337.8 g/mol

IUPAC Name

diphenyl-(2-pyridin-4-ylcyclopropyl)methanol;hydrochloride

InChI

InChI=1S/C21H19NO.ClH/c23-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)20-15-19(20)16-11-13-22-14-12-16;/h1-14,19-20,23H,15H2;1H

InChI Key

ZKNXZJZQQIQXOD-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=NC=C4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.